molecular formula C10H10N2O3 B11810942 Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate

Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate

Cat. No.: B11810942
M. Wt: 206.20 g/mol
InChI Key: XWFGWNZTDBNUJJ-UHFFFAOYSA-N
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Description

Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with an amino group at position 4 and an ethyl ester at position 2. This structure combines the aromatic stability of the benzene ring with the reactivity of the isoxazole moiety, making it a versatile intermediate in medicinal chemistry and materials science. The amino group enhances nucleophilicity, enabling further functionalization, while the ester group provides a handle for hydrolysis or cross-coupling reactions.

Properties

IUPAC Name

ethyl 4-amino-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)15-12-9/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFGWNZTDBNUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=CC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro-Substituted Isoxazole Esters

A primary route involves reducing nitro groups at the 4-position of benzo[d]isoxazole derivatives. Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate undergoes hydrogenation with palladium on carbon (Pd/C) under H₂ to yield the target amine.

Procedure :

  • Substrate : Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate (20 g, 0.081 mol)

  • Catalyst : 10% Pd/C (1.5 g)

  • Conditions : H₂ atmosphere, ethanol solvent, 0°C, 1 hour.

  • Yield : 96%.

This method is scalable and efficient, with triethylamine often added to neutralize acidic byproducts. Side reactions, such as dehalogenation of adjacent substituents, are minimized under controlled conditions.

Cyclization with Hydroxylamine Derivatives

Hydroxylamine-Mediated Ring Closure

β-Ketonitrile precursors react with hydroxylamine in alkaline media to form 3-aminoisoxazole cores. For benzo[d]isoxazole derivatives, this approach introduces the amino group during cyclization.

Procedure :

  • Substrate : β-Ketonitrile analogue (1.0 mmol)

  • Reagent : Hydroxylamine hydrochloride (1.2 eq)

  • Conditions : Aqueous ethanol, 70°C, 4–6 hours.

  • Yield : 75–90%.

The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile, followed by cyclodehydration. Substituents on the benzene ring influence reaction kinetics, with electron-withdrawing groups accelerating cyclization.

Multi-Component Condensation Reactions

Knoevenagel-Initiated Cyclocondensation

A one-pot synthesis combines benzaldehyde derivatives, ethyl acetoacetate, and hydroxylamine hydrochloride in gluconic acid aqueous solution (GAAS).

Procedure :

  • Components : Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol)

  • Conditions : GAAS solvent, 70°C, 45 minutes.

  • Yield : 90% for (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one.

This green method avoids toxic solvents and achieves high regioselectivity. The amino group is introduced via in situ oxidation of intermediates.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Catalytic HydrogenationPd/C, H₂, ethanol, 0°C96%High yield, scalableRequires nitro precursor synthesis
Hydroxylamine CyclizationAlkaline ethanol, 70°C75–90%Direct amino group introductionSensitive to substituent effects
Multi-Component ReactionGAAS, 70°C, 45 minutes90%Solvent-free, rapidLimited to specific aldehydes

Mechanistic Insights and Optimization

Hydrogenation Pathways

Nitro reduction proceeds via stepwise electron transfer:

  • Nitro → Nitroso → Hydroxylamine → Amine.
    Byproduct formation (e.g., azoxy compounds) is suppressed using excess H₂ and low temperatures.

Cyclization Kinetics

In hydroxylamine-mediated reactions, the rate-determining step is the tautomerization of the oxime intermediate to nitrile oxide, which undergoes 1,3-dipolar cycloaddition. Microwave-assisted synthesis reduces reaction times by 50% without compromising yield.

Recent Advances and Applications

Enzymatic Reduction

Biocatalytic methods using nitroreductases (e.g., NR04) with vanadium(V) oxide achieve 83% conversion of nitro to amine, minimizing metal catalyst use.

Industrial Scale-Up

Continuous-flow reactors optimize the multi-component method, achieving throughputs of 2.35 g/h with 75% yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate has shown promise in anticancer research. Studies have indicated that isoxazole derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have been evaluated for their antiproliferative effects against melanoma and hematopoietic cell lines, demonstrating significant activity compared to standard treatments like Sorafenib .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
20U9379.95
19MV4-11-
41aEBC-10.18

Anti-inflammatory Properties

The compound's derivatives have been investigated for their anti-inflammatory properties. Research has shown that certain isoxazole derivatives selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes. For example, compounds synthesized for their COX inhibitory activity have demonstrated sub-micromolar potency, indicating their potential use in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound typically involves cycloaddition reactions and subsequent modifications. A notable method includes the reaction of ethyl nitroacetate with substituted aromatic compounds under basic conditions to yield isoxazole derivatives . This approach allows for the introduction of various functional groups that can enhance biological activity.

Table 2: Synthesis Methods for Isoxazole Derivatives

MethodologyKey ReagentsYield (%)
CycloadditionEthyl nitroacetate, NaOH86
Palladium-catalyzed hydrogenationVarious solventsVariable

Case Study: Antitubercular Activity

A series of studies have focused on the antitubercular activity of isoxazole derivatives, including those related to this compound. These studies reveal that modifications to the isoxazole core can enhance activity against Mycobacterium tuberculosis, suggesting a viable pathway for developing new antitubercular agents .

Case Study: Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationships of isoxazole derivatives has provided insights into how chemical modifications influence biological activity. For example, certain substitutions at the para position of the phenyl ring significantly affect the compound's ability to inhibit specific enzymes involved in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituents (Position) Core Structure CAS Number References
This compound -NH₂ (4), -COOEt (3) Benzo[d]isoxazole Not explicitly stated
Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate -O=C(NH₂)-oxazole (5) Isoxazole -
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate -Ph-OMe (5) Isoxazole -
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate -C(O)Ph-OMe (4) Isoxazole 952182-69-3
Ethyl 5-amino-4-phenylisoxazole-3-carboxylate -NH₂ (5), -Ph (4) Isoxazole 123770-62-7

Key Observations :

  • Positional Effects: Substituents at positions 4 or 5 significantly alter electronic and steric properties. For example, the amino group in the target compound enhances nucleophilicity, whereas methoxy or phenyl groups introduce steric bulk or electron-donating/withdrawing effects .

Key Observations :

  • Reaction Efficiency : Yields vary widely (15–92%), influenced by substituent reactivity and reaction time. For instance, electron-deficient aryl groups (e.g., methoxycarbonyl) require longer reaction times (90 h) and result in lower yields (41%) .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Name Melting Point (°C) $ ^1H $-NMR (Key Signals) HRMS (m/z) Reference
Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate Not reported δ 7.89 (s, 1H, isoxazole H), 4.41 (q, -OCH₂CH₃) 301.0858 (calc)
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 86–88 δ 8.47 (d, J = 6.2 Hz, Ar-H), 4.44 (q, -OCH₂CH₃) 301.0999 (found)
Ethyl 4-(4-methoxybenzoyl)isoxazole-3-carboxylate Not reported δ 4.41 (q, -OCH₂CH₃), 3.89 (s, -OCH₃) 275.2567 (calc)

Key Observations :

  • Melting Points : Methoxy-substituted derivatives (e.g., 86–88°C) generally exhibit lower melting points than dimethoxy analogues (142–144°C), reflecting reduced crystallinity due to steric effects .
  • Spectral Signatures: The ethyl ester group (-OCH₂CH₃) consistently appears as a quartet at δ ~4.4 ppm and a triplet at δ ~1.4 ppm across analogues. Aromatic protons in amino-substituted compounds may show downfield shifts due to electron-withdrawing effects .

Biological Activity

Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H10N2O3\text{C}_10\text{H}_{10}\text{N}_2\text{O}_3

This compound features a fused isoxazole and benzene ring system, which contributes to its chemical stability and reactivity. The presence of the amino group and carboxylate moiety enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including those involved in metabolic pathways. For example, it has been shown to inhibit acetyl-CoA pathways, which are crucial for cellular metabolism .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting cellular processes essential for microbial growth .
  • Anticancer Properties : Studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. The compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

  • Antimicrobial Activity :
    A study evaluated the efficacy of this compound against various bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria, indicating moderate antibacterial activity .
  • Anticancer Activity :
    In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through caspase activation and modulation of cell cycle regulators .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related isoxazole derivatives:

Compound NameBiological ActivityIC50 (µM)
Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylateEnzyme inhibition, moderate antibacterial20
Ethyl 4-methylbenzo[d]isoxazole-3-carboxylateAnticancer activity, lower efficacy25
Ethyl 4-amino-1H-pyrazole-3-carboxylateAntimicrobial activity, higher potency10

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 4-aminobenzo[d]isoxazole-3-carboxylate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol is preferred for esterification .
  • Purification : Column chromatography or recrystallization is critical for isolating the compound from byproducts like unreacted hydroxylamine hydrochloride .
  • Yield Improvement : Automated flow reactors can enhance reproducibility and scalability .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ester group integrity. For example, the ethyl ester proton triplet appears at ~1.3 ppm .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., calculated 265.24 g/mol for derivatives) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What stability precautions are necessary for handling this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Solubility : Dissolve in DMSO for biological assays (10 mM stock), but avoid aqueous buffers with extreme pH (<3 or >9) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Profiling : Perform IC50_{50} assays across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm interactions with suspected targets (e.g., COX-2 or kinases) .
  • Structural Analogs : Compare activity with halogen-substituted derivatives (e.g., bromo/fluoro variants) to isolate electronic vs. steric effects .

Q. What experimental strategies are recommended for studying the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterated reagents (e.g., D2_2O) reveal rate-limiting steps in hydrolysis pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in ring-opening reactions .
  • Trapping Intermediates : Use low-temperature NMR (–40°C) to detect transient intermediates like oxonium ions .

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL for high-resolution datasets (e.g., <1.0 Å) to resolve overlapping electron density .
  • Hirshfeld Surface Analysis : Compare hydrogen-bonding patterns with analogs (e.g., nitro vs. methoxy substituents) to validate packing motifs .

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